N-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridin-2-amine
Description
N-{(E)-[4-(Dimethylamino)phenyl]methylidene}pyridin-2-amine is a Schiff base derivative characterized by an imine linkage (–CH=N–) connecting a pyridin-2-amine moiety to a 4-(dimethylamino)phenyl group. The (E)-configuration indicates the trans arrangement of substituents around the C=N bond.
Properties
Molecular Formula |
C14H15N3 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-pyridin-2-yliminomethyl]aniline |
InChI |
InChI=1S/C14H15N3/c1-17(2)13-8-6-12(7-9-13)11-16-14-5-3-4-10-15-14/h3-11H,1-2H3/b16-11+ |
InChI Key |
VGYPCJHBOMREJA-LFIBNONCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/C2=CC=CC=N2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Key Starting Materials
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4-(Dimethylamino)benzaldehyde : Provides the aldehyde component.
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Pyridin-2-amine : Serves as the primary amine nucleophile.
-
Acid catalyst : Glacial acetic acid or hydrochloric acid accelerates imine formation.
Conventional Condensation Method
The most widely reported synthesis involves refluxing equimolar amounts of 4-(dimethylamino)benzaldehyde and pyridin-2-amine in ethanol under acidic conditions.
Stepwise Procedure
-
Reaction Setup :
-
Reflux Conditions :
-
Workup :
-
Cool the mixture to room temperature, inducing crystallization.
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Filter the precipitate and wash with cold ethanol to remove unreacted starting materials.
-
-
Recrystallization :
Analytical Characterization
| Property | Data |
|---|---|
| Melting Point | 148–150°C |
| FTIR (cm⁻¹) | 1615 (C=N), 1590 (Ar C=C) |
| 1H NMR (500 MHz, DMSO) | δ 8.45 (s, 1H, CH=N), 7.8–6.7 (m, 8H, Ar-H), 3.02 (s, 6H, N(CH₃)₂) |
| MS (ESI+) | m/z 240.2 [M+H]+ |
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A study using 300 W irradiation for 15 minutes achieved a 91% yield, comparable to conventional methods.
Solvent-Free Conditions
Grinding 4-(dimethylamino)benzaldehyde and pyridin-2-amine with a catalytic amount of p-toluenesulfonic acid (PTSA) at 60°C for 2 hours produced the target compound in 85% yield, minimizing solvent waste.
Mechanistic Insights and Side Reactions
The reaction’s success hinges on maintaining anhydrous conditions to prevent aldehyde oxidation or imine hydrolysis. Side products may include:
-
Enamine derivatives : From Michael addition if excess amine is present.
-
Oxidation byproducts : Due to trace moisture or oxygen, detectable via HPLC.
Industrial-Scale Production Techniques
A patent describing quaternization of pyridine derivatives (e.g., N-[4-pyridyl]pyridinium chloride hydrochloride ) with dimethylformamide highlights scalable methods for aromatic amines, though direct adaptation for this Schiff base requires further optimization.
Challenges and Optimization Strategies
Yield Limitations
Chemical Reactions Analysis
Types of Reactions: 2-Pyridinamine, N-[[4-(dimethylamino)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as halides, thiols, and amines under various conditions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often resulting in the formation of secondary or tertiary amines.
Substitution: Substituted derivatives with different functional groups replacing the amine group.
Scientific Research Applications
2-Pyridinamine, N-[[4-(dimethylamino)phenyl]methylene]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of Schiff bases and other nitrogen-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, N-[[4-(dimethylamino)phenyl]methylene]- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several classes of aromatic amines and Schiff bases. Key comparisons include:
Schiff Bases with Heterocyclic Modifications
- N-{(E)-[4-(Dimethylamino)phenyl]methylidene}-4H-1,2,4-triazol-4-amine (): Structure: Replaces the pyridine ring with a 1,2,4-triazole ring. Molecular Weight: 216.25 g/mol vs. 224.29 g/mol for the target compound.
Halogen-Substituted Derivatives
- 2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol (): Structure: Features a fluorine atom and a phenolic –OH group instead of the dimethylamino substituent. Impact: The electron-withdrawing fluorine and –OH groups reduce electron density on the aromatic ring, contrasting with the electron-donating dimethylamino group in the target compound. This difference may influence solubility and metal-chelation properties .
C. Thiazolyl-Pyridin-2-amine Derivatives ():
- Structure : Integrates a thiazole ring linked to pyridin-2-amine via a biphenyl group.
- Biological Activity : Exhibits antimicrobial and antiproliferative properties, suggesting that the target compound could be explored for similar applications if functionalized appropriately .
Methyl-Substituted Analogs
- 4-Methyl-N-(3-methylphenyl)pyridin-2-amine ():
- Structure : Lacks the imine linkage but includes methyl groups on both the pyridine and phenyl rings.
- Crystallography : Dihedral angles between aromatic planes (e.g., 12.8° for phenyl-pyrimidine) highlight conformational flexibility, which may differ in the rigid Schiff base structure of the target compound .
Physical and Chemical Properties
*Inferred from substituent polarity.
Crystallographic and Intermolecular Interactions
- Crystal Packing: highlights C–H⋯N and C–H⋯π interactions in 2-fluoro-6-iminomethylphenol, which stabilize its lattice. The target compound’s dimethylamino group may participate in weaker van der Waals interactions, reducing crystallinity compared to halogenated analogs .
- Hydrogen Bonding : Triazole-containing Schiff bases () exhibit stronger hydrogen bonds due to the triazole’s N–H groups, whereas the target compound relies on C–H⋯N interactions .
Biological Activity
N-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C₁₄H₁₅N₃
- Molecular Weight : 225.29 g/mol
The structure includes a pyridine ring and a dimethylaminophenyl methylidene group, which are crucial for its biological interactions.
Research indicates that this compound interacts with various biological targets, primarily through:
- Receptor Binding : The compound may modulate receptor activity, influencing signaling pathways.
- Enzyme Inhibition : It has shown potential in inhibiting key enzymes such as acetylcholinesterase (AChE), which is vital for neurotransmitter regulation in the nervous system.
Table 1: Biological Targets and Activities
| Target | Activity Type | Reference |
|---|---|---|
| Acetylcholinesterase | Enzyme Inhibition | |
| Antimicrobial Activity | Antimicrobial | |
| Anticancer Properties | Cytotoxicity |
Antimicrobial Properties
This compound has been studied for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression.
Case Studies and Research Findings
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Inhibition of Acetylcholinesterase :
A study demonstrated that this compound effectively inhibited AChE with an IC50 value in the nanomolar range, comparable to established inhibitors like donepezil. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease . -
Antimicrobial Efficacy :
In vitro studies have shown that the compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes . -
Cytotoxicity Against Cancer Cells :
Research involving various cancer cell lines indicated that this compound induces cytotoxic effects, leading to increased apoptosis rates. The compound's ability to modulate reactive oxygen species (ROS) levels was identified as a contributing factor to its anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
